molecular formula C19H18O6 B1242364 7,2',4',5'-Tetramethoxyflavone

7,2',4',5'-Tetramethoxyflavone

Cat. No. B1242364
M. Wt: 342.3 g/mol
InChI Key: WNAGNQBPWYEERY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,2',4',5'-Tetramethoxyflavone is a natural product found in Calliandra californica with data available.

Scientific Research Applications

Antimicrobial Properties

7,2',4',5'-Tetramethoxyflavone, identified in Calliandra californica, has demonstrated antimicrobial properties against certain bacterial strains. This finding is significant as it suggests potential applications in treating bacterial infections or in developing antimicrobial agents (Encarnacion et al., 1994).

Pharmacokinetic and Bioavailability Studies

Studies on the pharmacokinetics and bioavailability of 7,2',4',5'-Tetramethoxyflavone (TMF) provide valuable information for its potential clinical applications. For instance, research on rats indicates that TMF is primarily excreted as metabolites, suggesting specific metabolic pathways that might be targeted in future medical applications (Wei et al., 2014).

Anticancer Potential

Polymethoxylated flavones, a class which includes 7,2',4',5'-Tetramethoxyflavone, have shown significant activity against various strains of carcinoma cells. This suggests a potential role in cancer prevention or treatment (Chen et al., 1997).

Inhibition of Colon Cancer Cells

Specifically in the context of colon cancer, 7,2',4',5'-Tetramethoxyflavone has been shown to have inhibitory effects on colon cancer cells. This research provides insights into its potential use in colon cancer therapy (Qiu et al., 2010).

Blood Coagulation Effects

An active compound isolated from Eupatorium odoratum, which includes 7,2',4',5'-Tetramethoxyflavone, has been studied for its effects on blood clotting. This could have implications in developing treatments for bleeding disorders (Triratana et al., 1991).

Biological Activities in Citrus Peels

7,2',4',5'-Tetramethoxyflavone, among other polymethoxyflavones, has been identified in citrus peels, with significant biological activities such as sterol regulatory element-binding proteins inhibition and antiproliferative activity against tumor cell lines. This suggests its potential in nutritional and pharmacological applications (Duan et al., 2017).

properties

Product Name

7,2',4',5'-Tetramethoxyflavone

Molecular Formula

C19H18O6

Molecular Weight

342.3 g/mol

IUPAC Name

7-methoxy-2-(2,4,5-trimethoxyphenyl)chromen-4-one

InChI

InChI=1S/C19H18O6/c1-21-11-5-6-12-14(20)9-17(25-16(12)7-11)13-8-18(23-3)19(24-4)10-15(13)22-2/h5-10H,1-4H3

InChI Key

WNAGNQBPWYEERY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC(=C(C=C3OC)OC)OC

synonyms

7,2',4',5'-tetramethoxyflavone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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